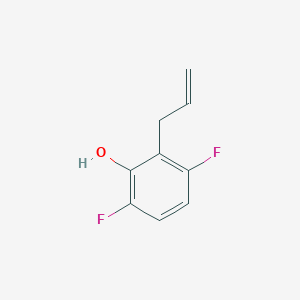
2-Allyl-3,6-difluorophenol
Descripción general
Descripción
2-Allyl-3,6-difluorophenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
Mecanismo De Acción
The mechanism of action of 2-Allyl-3,6-difluorophenol is not yet fully understood. However, it is believed that this compound works by inhibiting the growth of bacterial cells by disrupting their cell membrane and cell wall.
Efectos Bioquímicos Y Fisiológicos
2-Allyl-3,6-difluorophenol has been shown to have several biochemical and physiological effects. For instance, this compound has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases. Additionally, it has been shown to have antioxidant properties, which can help in the prevention of oxidative stress-induced diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 2-Allyl-3,6-difluorophenol in lab experiments is its ease of synthesis. Additionally, this compound has shown promising results in various experiments, making it an attractive candidate for further studies. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires caution when handling and using this compound.
Direcciones Futuras
There are several future directions for the study of 2-Allyl-3,6-difluorophenol. One of the potential directions is the study of its potential use as an antibacterial agent, where further studies can be conducted to determine its effectiveness against different bacterial strains. Additionally, further studies can be conducted to determine the potential use of this compound in the treatment of various inflammatory diseases. Finally, the synthesis of new compounds using 2-Allyl-3,6-difluorophenol as a building block can also be explored.
Conclusion:
2-Allyl-3,6-difluorophenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies can be conducted to explore the potential applications of this compound in various fields, including medicine and organic synthesis.
Aplicaciones Científicas De Investigación
2-Allyl-3,6-difluorophenol has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in the field of organic synthesis, where it can be used as a building block for the synthesis of other compounds. Additionally, this compound has been studied for its potential use as an antibacterial agent, where it has shown promising results against various bacterial strains.
Propiedades
Número CAS |
196519-70-7 |
|---|---|
Nombre del producto |
2-Allyl-3,6-difluorophenol |
Fórmula molecular |
C9H8F2O |
Peso molecular |
170.16 g/mol |
Nombre IUPAC |
3,6-difluoro-2-prop-2-enylphenol |
InChI |
InChI=1S/C9H8F2O/c1-2-3-6-7(10)4-5-8(11)9(6)12/h2,4-5,12H,1,3H2 |
Clave InChI |
ORYZHOFSJIJFPZ-UHFFFAOYSA-N |
SMILES |
C=CCC1=C(C=CC(=C1O)F)F |
SMILES canónico |
C=CCC1=C(C=CC(=C1O)F)F |
Sinónimos |
Phenol, 3,6-difluoro-2-(2-propenyl)- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


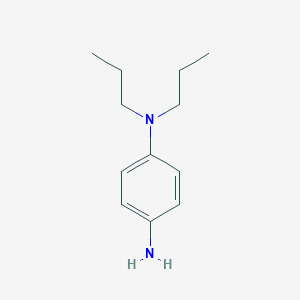
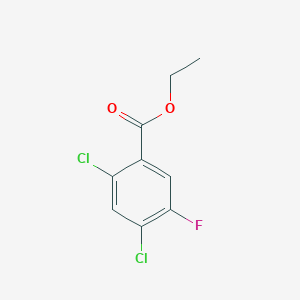
![(1S,3S)-Methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate](/img/structure/B168359.png)
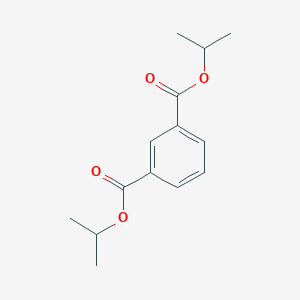
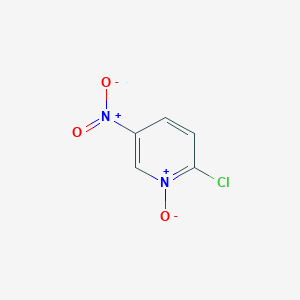
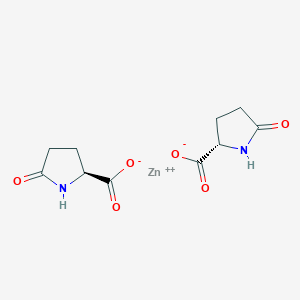
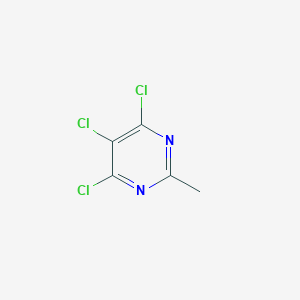
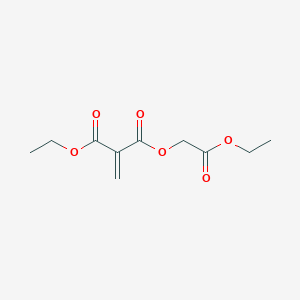
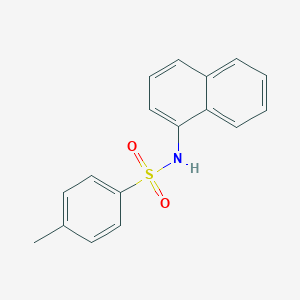
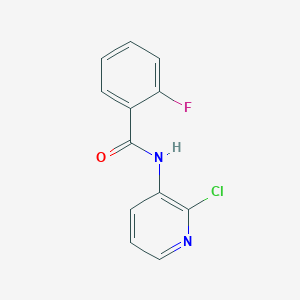
![(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B168392.png)
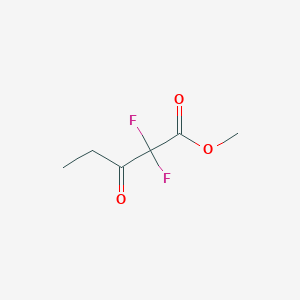
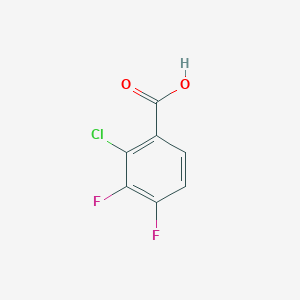
![3-[3-(Methoxycarbonyl)phenyl]propanoic acid](/img/structure/B168401.png)